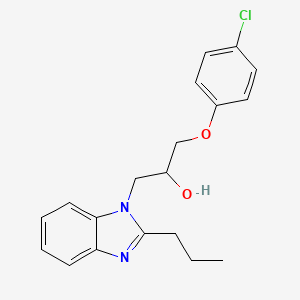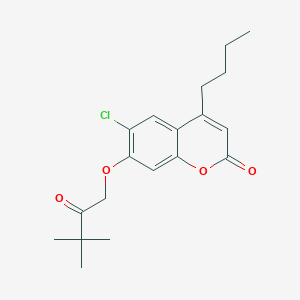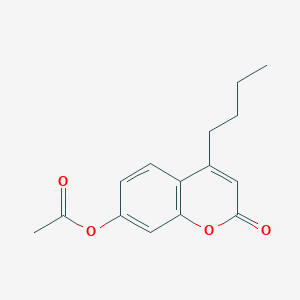
1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure and high blood pressure. It was first synthesized in 1978 by scientists at E.I. du Pont de Nemours and Company, and was approved for medical use in the United States in 1995.
作用機序
Carvedilol works by blocking the action of certain hormones such as adrenaline and noradrenaline, which can increase heart rate and blood pressure. By blocking these hormones, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol helps to reduce the workload on the heart and improve blood flow. It also has antioxidant properties, which may help to protect the heart from damage caused by free radicals.
Biochemical and Physiological Effects:
Carvedilol has been shown to have various biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and the workload on the heart. It can also improve blood flow and oxygen delivery to the heart. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have anti-inflammatory and antioxidant effects, which may help to protect the heart from damage.
実験室実験の利点と制限
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to its use in laboratory experiments. Carvedilol can have off-target effects, which may complicate the interpretation of results. In addition, the optimal dosage and administration of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may vary depending on the experimental system being used.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol's potential use in treating other diseases beyond heart failure and hypertension. Finally, there is ongoing research into the mechanisms of action of 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, which may help to identify new therapeutic targets for drug development.
合成法
Carvedilol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of solvents, catalysts, and other reagents to facilitate the chemical reactions. The final product is purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating heart failure, hypertension, and angina. In addition, 1-(4-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been investigated for its potential use in treating other conditions such as diabetes, asthma, and Alzheimer's disease.
特性
IUPAC Name |
1-(4-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQITLUMPNUEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-YL)propan-2-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)


![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)
![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
